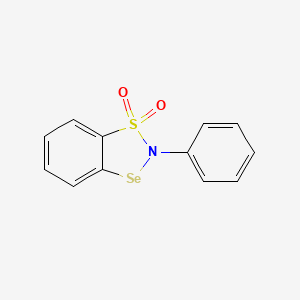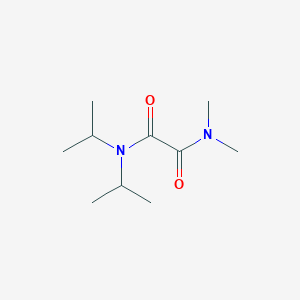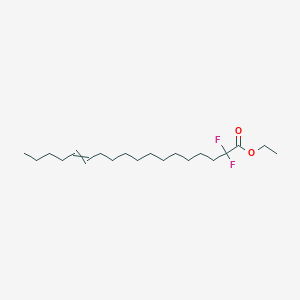
Ethyl 2,2-difluorooctadec-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluorooctadec-13-enoate is an organic compound characterized by the presence of a long carbon chain with a double bond and two fluorine atoms attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluorooctadec-13-enoate typically involves the reaction of a suitable precursor with ethyl bromodifluoroacetate. One common method includes the use of an electrocatalytic process where cinnamic acid derivatives react with ethyl bromodifluoroacetate in the presence of a catalyst such as ferrocene, nickelocene, or 2,2’-bipyridyl nickel dibromide. The reaction is carried out in an electrolytic cell with an organic electrolyte solution under a nitrogen atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,2-difluorooctadec-13-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluorooctadec-13-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-difluorooctadec-13-enoate involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can enhance the compound’s stability and reactivity, while the double bond allows for further functionalization. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-4-phenylbutan-3-ethyl enoate: Similar structure with a phenyl group, used in electrocatalytic synthesis.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate: Used in the synthesis of entacapone, a catechol-O-methyltransferase inhibitor.
Uniqueness: Ethyl 2,2-difluorooctadec-13-enoate is unique due to its long carbon chain and the presence of both a double bond and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
321856-67-1 |
|---|---|
Fórmula molecular |
C20H36F2O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
ethyl 2,2-difluorooctadec-13-enoate |
InChI |
InChI=1S/C20H36F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21,22)19(23)24-4-2/h7-8H,3-6,9-18H2,1-2H3 |
Clave InChI |
FISOAGKGMRJQCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCCCC(C(=O)OCC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
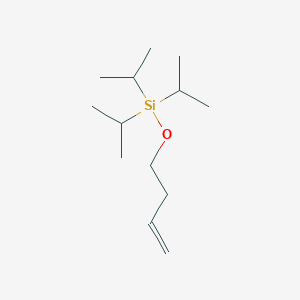
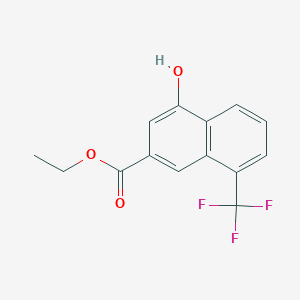
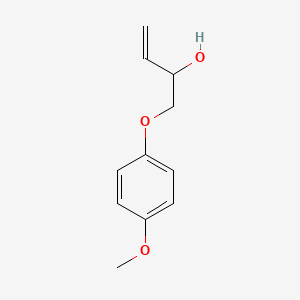
![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
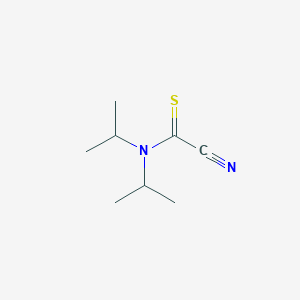


![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)

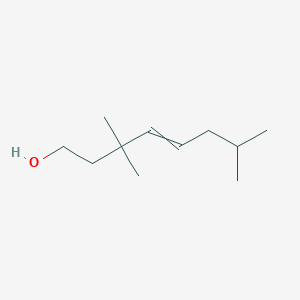
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
